2,3-Difluorobenzhydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

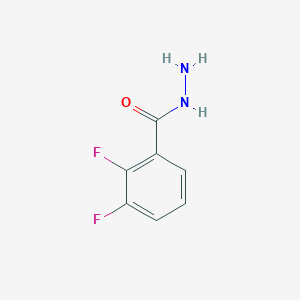

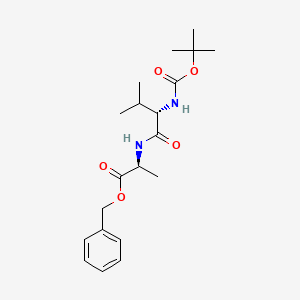

2,3-Difluorobenzhydrazide is a chemical compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for 2,3-Difluorobenzhydrazide is 1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

2,3-Difluorobenzhydrazide is a solid at ambient temperature . It has a boiling point of 127-129°C .Scientific Research Applications

Photoluminescent Materials Development Research into platinum(II) and iridium(III) metal complexes incorporating functional chelates, where 2,3-Difluorobenzhydrazide derivatives may act as precursors, has led to the synthesis of materials with bright solid-state emissions. These materials are employed in organic light-emitting diodes (OLEDs), demonstrating the potential of 2,3-Difluorobenzhydrazide derivatives in enhancing the luminescent efficiency and color purity of OLEDs. The photophysical properties are modulated through the structural design, showcasing the application in developing advanced photoluminescent systems for display and lighting technologies (Liao et al., 2016); (Yang et al., 2005).

Environmental Analysis and Remediation A modulation approach using 4-hydroxybenzhydrazide, closely related to 2,3-Difluorobenzhydrazide, for constructing covalent organic frameworks (COFs) demonstrates the application in environmental analysis. These COFs are utilized as solid phase microextraction (SPME) coatings for the efficient extraction of phthalate esters (PAEs) from water samples, highlighting the role of 2,3-Difluorobenzhydrazide derivatives in environmental monitoring and pollution remediation (Guo et al., 2019).

Catalysis and Organic Synthesis The exploration of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds underscores the significance of 2,3-Difluorobenzhydrazide derivatives in facilitating the development of novel catalytic methods. These methods enable the selective introduction of fluorine-containing groups into organic molecules, advancing the synthesis of pharmaceuticals and agrochemicals with improved biological activities (Koike & Akita, 2016).

Antimicrobial Research Spectroscopic investigations and chemical property analysis of 2-hydroxybenzhydrazide, a compound structurally similar to 2,3-Difluorobenzhydrazide, reveal its potential in antimicrobial studies. The molecular docking analyses suggest its efficacy against bacterial and fungal strains, indicating the utility of 2,3-Difluorobenzhydrazide derivatives in designing new antimicrobial agents (Ramesh et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves, clothing, and eye/face protection (P280) .

properties

IUPAC Name |

2,3-difluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAQPODTRVCAKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluorobenzhydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2686494.png)

![1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2686495.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)

![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone](/img/structure/B2686499.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2686503.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2686507.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2686511.png)